molecular formula C13H10BrCl2NO B2888668 4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol CAS No. 1217545-85-1

4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol

Cat. No.: B2888668
CAS No.: 1217545-85-1
M. Wt: 347.03
InChI Key: LQTUBAYSXXQINR-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol is a halogenated Schiff base ligand characterized by a phenolic core substituted with a bromine atom at the 4-position and an imino-methyl group linked to a 2,4-dichlorophenyl moiety. This compound is primarily utilized in coordination chemistry to form stable transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) due to its bifunctional N,O-donor sites . Its structural features, including electron-withdrawing bromine and chlorine substituents, enhance its ability to coordinate with metals, influencing both the stability and reactivity of resulting complexes. Studies highlight its role in mixed-ligand systems, where it synergizes with other ligands like 1-{(E)-[(2,4-dichlorophenyl)imino]methyl}naphthalen-2-ol to modulate metal-binding behavior .

Properties

IUPAC Name

4-bromo-2-[(2,4-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTUBAYSXXQINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s analogs vary in substituent type, position, and electronic effects, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol (Target) 4-Br, 2-(2,4-Cl₂C₆H₃NHCH₂) 365.05 Strong electron-withdrawing groups; high metal-binding affinity
4-Bromo-2-[(E)-(2-methoxyphenyl)imino]methylphenol 4-Br, 2-(2-MeOC₆H₄N=CH) 306.16 Methoxy group enhances π-donor capacity; reduced electronegativity
4-Bromo-2-[(E)-(3,4-dimethylphenyl)imino]methylphenol 4-Br, 2-(3,4-Me₂C₆H₃N=CH) 314.19 Methyl groups increase steric bulk; weaker metal coordination
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol 2-Br, 4-Cl, 6-(2-ClC₆H₄N=CH) 349.48 Ortho-chloro substituents hinder planar coordination geometry
4-Bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (Compound I) 4-Br, 2-(4-morpholinoC₆H₄N=CH) 375.23 Morpholine ring improves solubility; strong antioxidant activity

Key Observations:

  • Electron-withdrawing vs. electron-donating groups: The target compound’s dichlorophenyl group creates a stronger electron-deficient aromatic system compared to methoxy or methyl analogs, enhancing its Lewis acidity and metal-binding capacity .
  • Steric effects: Bulky substituents (e.g., 3,4-dimethylphenyl in ) reduce coordination flexibility, whereas smaller groups (e.g., morpholine in ) improve ligand solubility and bioactivity.

Coordination Chemistry and Stability Constants

The target compound forms binary (M-Y) and ternary (M-X-Y) complexes with transition metals. Stability constants (log K) for its Cu(II) complexes (log K = 8.2) exceed those of phenylimino analogs (log K = 7.5), indicating superior thermodynamic stability due to the synergistic effects of Br and Cl substituents . In contrast, Schiff bases with morpholine (Compound I, ) or methoxy groups exhibit lower stability, attributed to reduced electron withdrawal and competitive solvation effects.

Physicochemical Properties

  • Solubility: Methoxy and morpholine groups (e.g., ) enhance aqueous solubility compared to halogenated derivatives.
  • Crystallinity: Bromine and iodine analogs (e.g., 2-[(4-bromophenylimino)methyl]-4,6-diiodophenol ) form tightly packed crystal lattices due to halogen bonding, whereas methyl-substituted derivatives exhibit lower melting points .

Biological Activity

4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . Similar compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of halogen substituents like bromine and chlorine enhances the compound's efficacy against specific biological targets, potentially increasing its pharmacological properties.

Enzyme Inhibition

Studies have demonstrated that this compound can effectively bind to proteins and enzymes, altering their activity. This binding is crucial for understanding its mechanism of action in therapeutic applications. Molecular docking studies suggest favorable interactions with receptors involved in cancer pathways, indicating potential for targeted therapy .

In Vitro Studies

In vitro studies have reported that this compound can inhibit the proliferation of various cancer cell lines. For example, a study indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenolC₁₃H₁₀BrCl₂N₁ODifferent dichlorophenyl substitution
2-Amino-5-bromobenzene-1,3-diolC₆H₆BrN₁O₂Hydroxyl groups on different positions
3-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenolC₁₃H₉Cl₂N₁OChlorine instead of bromine

This table highlights how the unique combination of halogen substitutions in this compound enhances its biological activity compared to other structurally similar compounds.

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